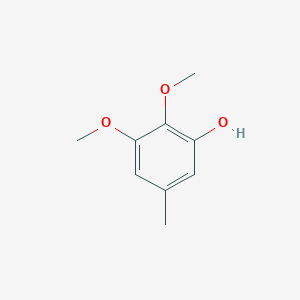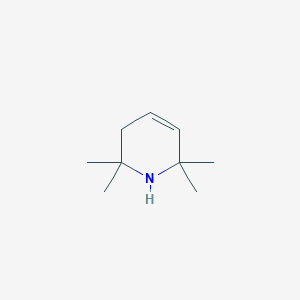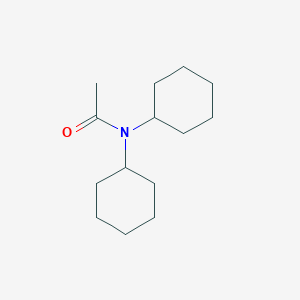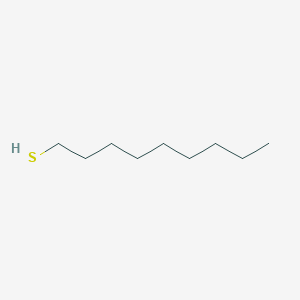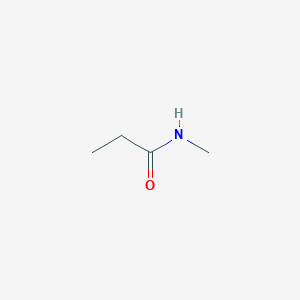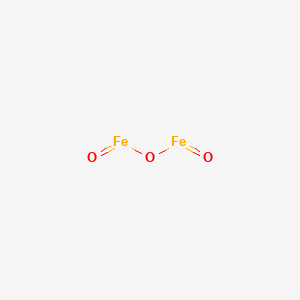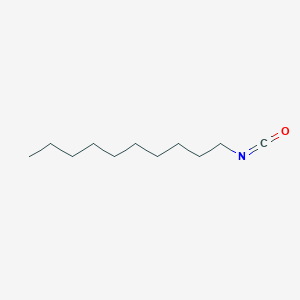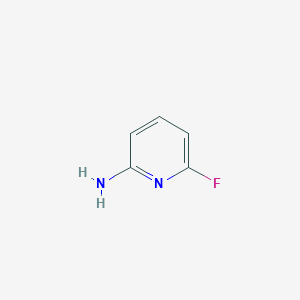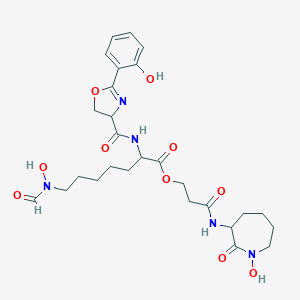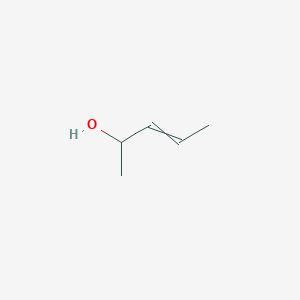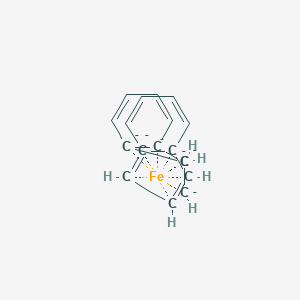
inden-7a-ide;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: inden-7a-ide;iron can be synthesized through several methods. One common approach involves the reaction of cyclopentadienyl sodium with iron(II) chloride in anhydrous conditions. The reaction typically proceeds as follows:
2C5H5Na+FeCl2→Fe(C5H5)2+2NaCl
This reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: inden-7a-ide;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium ion, a stable cationic species.
Reduction: Reduction reactions can revert ferrocenium ion back to ferrocene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or acetic anhydride (Ac2O) can facilitate substitution reactions.
Major Products:
Oxidation: Ferrocenium ion (Fe(C5H5)2+)
Reduction: Ferrocene (Fe(C5H5)2)
Substitution: Various substituted ferrocenes depending on the reagents used.
科学的研究の応用
inden-7a-ide;iron has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying organometallic chemistry and bonding.
Biology: Ferrocene derivatives are explored for their potential use in drug delivery and as enzyme inhibitors.
Medicine: Some ferrocene-based compounds exhibit anticancer properties and are being investigated for therapeutic use.
Industry: The compound is used in the development of materials with unique electronic and magnetic properties.
作用機序
The mechanism of action of inden-7a-ide;iron involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. In biological systems, ferrocene derivatives can interact with enzymes and proteins, potentially altering their activity. The compound’s stability and ability to undergo reversible oxidation and reduction make it a valuable tool in various applications.
類似化合物との比較
inden-7a-ide;iron can be compared with other similar organometallic compounds, such as:
Cobaltocene (Co(C5H5)2): Similar structure but with cobalt instead of iron.
Nickelocene (Ni(C5H5)2): Contains nickel in place of iron.
Manganocene (Mn(C5H5)2): Manganese-based analog.
Uniqueness: this compound is unique due to its exceptional stability and well-defined redox chemistry. Its ability to form stable cationic and neutral species makes it particularly valuable in both research and industrial applications.
Conclusion
This compound is a fascinating compound with a rich history and diverse applications. Its unique structure and chemical properties continue to make it a subject of extensive study and innovation in various scientific fields.
特性
IUPAC Name |
inden-7a-ide;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7.Fe/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTZBSUCFJDUNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]2C=CC=C2C=C1.C1=C[C-]2C=CC=C2C=C1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Fe-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
